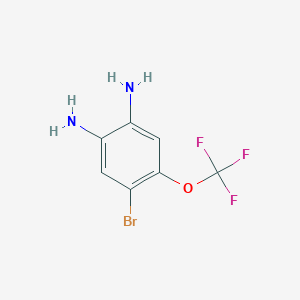

4-Bromo-5-(trifluoromethoxy)-1,2-phenylenediamine

Descripción general

Descripción

4-Bromo-5-(trifluoromethoxy)-1,2-phenylenediamine is an organic compound with the molecular formula C₇H₆BrF₃N₂O and a molecular weight of 271.03 g/mol . This compound is characterized by the presence of a bromine atom, a trifluoromethoxy group, and two amino groups attached to a benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Métodos De Preparación

The synthesis of 4-Bromo-5-(trifluoromethoxy)-1,2-phenylenediamine typically involves multi-step organic reactions. One common method includes the bromination of 5-(trifluoromethoxy)-1,2-phenylenediamine using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selectivity and yield. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and safety.

Análisis De Reacciones Químicas

4-Bromo-5-(trifluoromethoxy)-1,2-phenylenediamine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The amino groups can be oxidized to nitro groups or reduced to form corresponding amines.

Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.

Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Recent studies have shown that 4-Bromo-5-(trifluoromethoxy)-1,2-phenylenediamine exhibits notable antimicrobial properties. Research indicates its effectiveness against various microorganisms, including Escherichia coli, Staphylococcus aureus, and Candida albicans. The compound's mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes .

Drug Development

The compound serves as a building block in the synthesis of more complex pharmaceutical agents. Its structural features allow for modifications that can enhance biological activity or selectivity towards specific targets. For instance, derivatives of this compound have been explored for their potential as inhibitors in cancer therapy, particularly in targeting tyrosine kinases involved in tumor progression .

Materials Science

Polymer Chemistry

this compound is utilized as a precursor in the synthesis of fluorinated polymers. These materials are valued for their thermal stability, chemical resistance, and unique optical properties. The incorporation of trifluoromethoxy groups can significantly alter the physical properties of polymers, making them suitable for high-performance applications such as coatings and electronic devices .

Dyes and Pigments

The compound has been investigated for its potential use in dye synthesis due to its ability to form stable chromophores. The presence of bromine and trifluoromethoxy groups enhances the color properties and stability of the resulting dyes, which can be applied in textiles and coatings .

Agrochemicals

Pesticide Development

In agrochemical research, this compound has shown promise as a precursor for developing novel pesticides. Its fluorinated structure may enhance bioactivity while reducing environmental impact compared to traditional compounds. Studies are ongoing to evaluate its efficacy against various agricultural pests and diseases .

Case Studies

Mecanismo De Acción

The mechanism of action of 4-Bromo-5-(trifluoromethoxy)-1,2-phenylenediamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity . The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparación Con Compuestos Similares

4-Bromo-5-(trifluoromethoxy)-1,2-phenylenediamine can be compared with other similar compounds such as:

4-Bromo-1,2-phenylenediamine: Lacks the trifluoromethoxy group, resulting in different chemical reactivity and applications.

5-(Trifluoromethoxy)-1,2-phenylenediamine: Lacks the bromine atom, affecting its ability to participate in certain coupling reactions.

4-Chloro-5-(trifluoromethoxy)-1,2-phenylenediamine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it valuable for various research and industrial applications.

Actividad Biológica

4-Bromo-5-(trifluoromethoxy)-1,2-phenylenediamine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, synthesizing findings from various studies, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : CHBrFNO

- CAS Number : 156425-07-9

The presence of bromine and trifluoromethoxy groups contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been tested against various pathogens, including:

-

Bacteria :

- Escherichia coli

- Staphylococcus aureus

- Klebsiella pneumoniae

-

Fungi :

- Candida albicans

The compound exhibited moderate antimicrobial activity, with minimum inhibitory concentrations (MICs) indicating effectiveness against these microorganisms. For example, it showed significant inhibition against Staphylococcus aureus with an MIC of 32 µg/mL .

The mechanism through which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes by mimicking natural substrates or through direct binding to active sites. This is particularly relevant in the context of antimicrobial activity where enzyme inhibition can disrupt metabolic processes in pathogens .

- Reactive Oxygen Species (ROS) Modulation : Studies suggest that compounds similar to this compound can induce oxidative stress in microbial cells, leading to increased ROS levels which contribute to their cytotoxic effects .

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of several phenylenediamine derivatives, including this compound. The study employed disc diffusion methods and broth microdilution techniques to assess the efficacy against selected bacterial strains. Results indicated that the compound's structure significantly influences its activity profile, with halogen substitutions enhancing potency against certain pathogens .

In Vivo Studies

In vivo studies have also been conducted to evaluate the safety and efficacy of this compound in animal models. Administration of varying doses demonstrated low toxicity and promising therapeutic effects, particularly in models of bacterial infections. The compound was well-tolerated at doses up to 40 mg/kg in mice, showing no significant adverse effects .

Comparative Analysis

A comparative analysis with other structurally similar compounds reveals that the trifluoromethoxy group enhances lipophilicity and binding affinity to biological targets. This modification appears to be crucial for the observed biological activities compared to other phenylenediamines lacking such substituents.

| Compound | MIC (µg/mL) | Antimicrobial Spectrum |

|---|---|---|

| This compound | 32 | E. coli, S. aureus, K. pneumoniae |

| 4-Bromophenylenediamine | >64 | Limited spectrum |

| 3-Amino-4-bromobenzenesulfonamide | 16 | S. aureus |

Propiedades

IUPAC Name |

4-bromo-5-(trifluoromethoxy)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF3N2O/c8-3-1-4(12)5(13)2-6(3)14-7(9,10)11/h1-2H,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGYPCBHVYVIFFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1OC(F)(F)F)Br)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650429 | |

| Record name | 4-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156425-07-9 | |

| Record name | 4-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.